

# Application Notes and Protocols: Methylation of 1-(4-bromophenyl)ethanol

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## Compound of Interest

Compound Name: 1-(4-Bromophenyl)ethyl methyl ether

Cat. No.: B1278683

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## Introduction

The methylation of alcohols to form methyl ethers is a fundamental transformation in organic synthesis, frequently employed in the fields of medicinal chemistry and drug development. The resulting ether linkage can alter a molecule's polarity, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic properties. 1-(4-bromophenyl)ethanol is a versatile building block, and its methylation product, 1-bromo-4-(1-methoxyethyl)benzene, serves as a key intermediate in the synthesis of various complex organic molecules. The presence of the bromine atom provides a reactive handle for further modifications, such as cross-coupling reactions, making this scaffold particularly valuable in the construction of novel pharmaceutical agents.<sup>[1]</sup>

This document provides detailed protocols for the methylation of 1-(4-bromophenyl)ethanol using methyl iodide, based on the principles of the Williamson ether synthesis. Safety precautions, reaction setup, workup, and purification procedures are described to guide researchers in achieving a successful synthesis.

## Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of the starting material and the final product is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of Reactant and Product

Property	1-(4-bromophenyl)ethanol	1-bromo-4-(1-methoxyethyl)benzene
CAS Number	5391-88-8[2]	59891-97-3
Molecular Formula	C <sub>8</sub> H <sub>9</sub> BrO[2]	C <sub>9</sub> H <sub>11</sub> BrO[3]
Molecular Weight	201.06 g/mol [2]	215.09 g/mol
Appearance	White crystalline solid[4]	White/off-white or light yellow solid/liquid
Boiling Point	253.3°C at 760 mmHg[5]	Not specified
Melting Point	63.3°C[5]	Not specified
SMILES	CC(C1=CC=C(C=C1)Br)O[2]	CC(OC)C1=CC=C(Br)C=C1[3]
InChIKey	XTDTYSBVMQBIBT-UHFFFAOYSA-N[2]	DUCFFBWPWJEFDI-UHFFFAOYSA-N[3]

Table 2: Spectroscopic Data for 1-bromo-4-(1-methoxyethyl)benzene

Spectroscopy	Data
<sup>1</sup> H NMR (Predicted)	δ 7.45 (d, 2H), 7.20 (d, 2H), 4.25 (q, 1H), 3.20 (s, 3H), 1.40 (d, 3H)
<sup>13</sup> C NMR (Predicted)	δ 142.0, 131.5 (2C), 127.5 (2C), 121.0, 82.0, 56.5, 24.0
IR (Predicted)	2970, 2930, 1590, 1485, 1080, 1010, 820 cm <sup>-1</sup>
Mass Spectrum (EI)	m/z 214/216 (M+), 200/202, 185/187, 171/173, 119, 91

## Experimental Protocols

The methylation of 1-(4-bromophenyl)ethanol is typically achieved via the Williamson ether synthesis. This reaction proceeds through an  $S_N2$  mechanism where the alkoxide of 1-(4-bromophenyl)ethanol, formed by deprotonation with a strong base, acts as a nucleophile to attack the electrophilic methyl iodide.

## Protocol 1: Methylation using Sodium Hydride in Tetrahydrofuran

This protocol is adapted from established procedures for the methylation of secondary alcohols.

Materials:

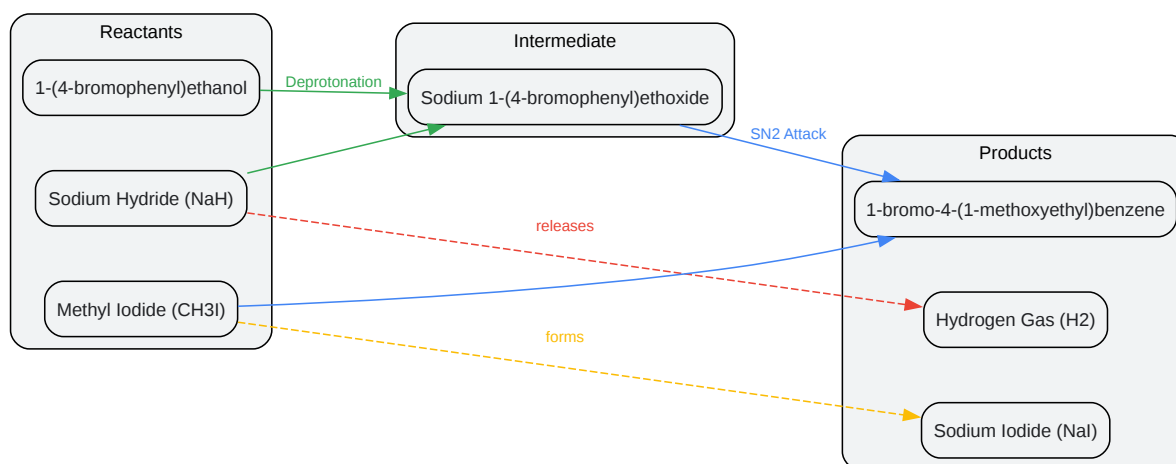
- 1-(4-bromophenyl)ethanol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer and stir bar
- Septum and needles
- Ice bath
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Preparation of the Alkoxide:
  - In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
  - Cool the suspension to 0 °C using an ice bath.
  - Slowly add a solution of 1-(4-bromophenyl)ethanol (1.0 equivalent) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.
  - Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases, indicating the formation of the sodium alkoxide.
- Methylation:
  - Cool the freshly prepared alkoxide solution back to 0 °C.
  - Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir overnight.
- Work-up and Purification:
  - Carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.
  - Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
  - Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
  - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
  - The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 1-bromo-4-(1-methoxyethyl)benzene.

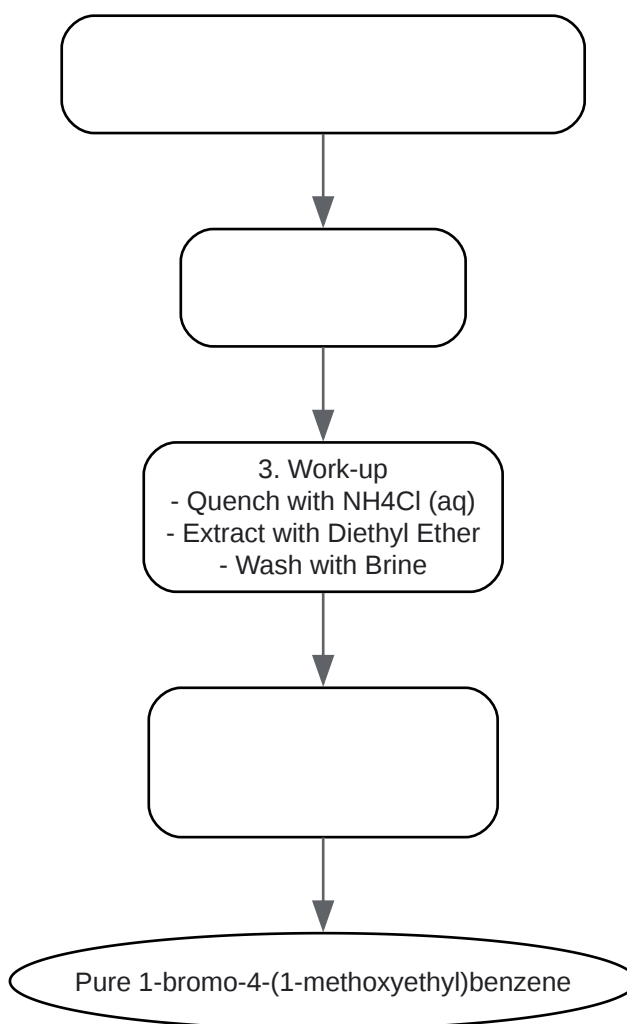
## Visualizing the Synthesis and Workflow

To aid in the understanding of the chemical transformation and the experimental process, the following diagrams have been generated.



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Caption: Reaction mechanism for the methylation of 1-(4-bromophenyl)ethanol.



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Caption: Experimental workflow for the synthesis of 1-bromo-4-(1-methoxyethyl)benzene.

## Applications in Drug Development

Brominated organic compounds are of significant interest in medicinal chemistry. The introduction of a bromine atom can enhance the binding affinity of a molecule to its biological target through halogen bonding and can also serve as a site for further chemical elaboration. The product of this synthesis, 1-bromo-4-(1-methoxyethyl)benzene, can be utilized as a precursor for a variety of more complex molecules with potential therapeutic applications. For instance, the bromo-functional group can be readily converted to other functionalities or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to build larger molecular scaffolds. While specific biological activities of 1-bromo-4-(1-methoxyethyl)benzene are not extensively

reported, related bromophenol derivatives have demonstrated a range of biological activities, including antioxidant and anticancer properties. This suggests that derivatives of 1-bromo-4-(1-methoxyethyl)benzene could be promising candidates for further investigation in drug discovery programs.

## Safety Precautions

- Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- Methyl Iodide (CH<sub>3</sub>I): Is a toxic and volatile substance. It is a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation and skin contact.
- Tetrahydrofuran (THF): Is a flammable liquid and can form explosive peroxides. Use in a well-ventilated area and away from ignition sources. Ensure the use of freshly distilled or inhibitor-stabilized THF.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

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